Acetamide, N,N-bis(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N-bis(1-methylpropyl)-: is an organic compound with the molecular formula C8H17NO . It is a derivative of acetamide where the hydrogen atoms on the nitrogen are replaced by two 1-methylpropyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N-bis(1-methylpropyl)- typically involves the reaction of acetamide with 1-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N,N-bis(1-methylpropyl)- can be achieved through a continuous flow process where acetamide and 1-methylpropylamine are reacted in a reactor. The reaction mixture is then purified using distillation or other separation techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, N,N-bis(1-methylpropyl)- can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of the 1-methylpropyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of N,N-bis(1-methylpropyl)acetamide oxides.
Reduction: Formation of N,N-bis(1-methylpropyl)amines.
Substitution: Formation of substituted acetamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N,N-bis(1-methylpropyl)- is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: In biological research, this compound can be used as a model compound to study the behavior of amides and their interactions with biological molecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical products.
Wirkmechanismus
The mechanism of action of Acetamide, N,N-bis(1-methylpropyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the generation of different products.
Vergleich Mit ähnlichen Verbindungen
- Acetamide, N-(1-methylpropyl)-
- Acetamide, N,N-bis(1-methylethyl)-
- Acetamide, N-sec-butyl-
Uniqueness: Acetamide, N,N-bis(1-methylpropyl)- is unique due to the presence of two 1-methylpropyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties to the compound, differentiating it from other similar acetamide derivatives.
Eigenschaften
CAS-Nummer |
57233-37-1 |
---|---|
Molekularformel |
C10H21NO |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
N,N-di(butan-2-yl)acetamide |
InChI |
InChI=1S/C10H21NO/c1-6-8(3)11(10(5)12)9(4)7-2/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
MCDKWCMKCJAFSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C(C)CC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.